molecular formula C10H8ClNO2 B1439009 (4-chloro-1H-indol-1-yl)acetic acid CAS No. 1092303-15-5

(4-chloro-1H-indol-1-yl)acetic acid

Cat. No.: B1439009
CAS No.: 1092303-15-5
M. Wt: 209.63 g/mol
InChI Key: PNLASXUJLCUSCY-UHFFFAOYSA-N
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Description

(4-chloro-1H-indol-1-yl)acetic acid is a synthetic organic compound that belongs to the indole family Indoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring This particular compound is characterized by the presence of a chlorine atom at the 4-position of the indole ring and an acetic acid moiety attached to the nitrogen atom of the indole ring

Scientific Research Applications

Chemistry

In chemistry, (4-chloro-1H-indol-1-yl)acetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule.

Medicine

In medicine, this compound and its derivatives are investigated for their potential therapeutic applications. For example, indole-based compounds have been explored as potential drugs for treating various diseases, including cancer and infectious diseases .

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

Target of Action

Indole derivatives, which include (4-chloro-1h-indol-1-yl)acetic acid, are known to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific target and the biological context.

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways . For instance, indole-3-acetic acid, a derivative of indole, is produced by the degradation of tryptophan in higher plants and acts as a plant hormone . The specific pathways affected by this compound would depend on its specific targets and the biological context.

Result of Action

Given that indole derivatives are known to have a broad spectrum of biological activities , it can be inferred that this compound may also have diverse molecular and cellular effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . These effects suggest that the compound’s action and efficacy may be influenced by factors such as concentration, exposure time, and the specific biological context.

Safety and Hazards

“(4-chloro-1H-indol-1-yl)acetic acid” can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chloro-1H-indol-1-yl)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-chloroindole.

    Acylation Reaction: The 4-chloroindole undergoes an acylation reaction with chloroacetic acid in the presence of a suitable catalyst, such as a Lewis acid (e.g., aluminum chloride), to form the desired product.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

(4-chloro-1H-indol-1-yl)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The indole ring can be oxidized to form various oxidized derivatives, which may have different biological activities.

    Reduction Reactions: The compound can be reduced to form derivatives with different functional groups, such as alcohols or amines.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction reactions can produce a range of oxidized or reduced indole compounds.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone that regulates growth and development.

    4-bromo-1H-indol-1-yl)acetic acid: Similar structure with a bromine atom instead of chlorine.

    1H-indole-2-carboxylic acid: Another indole derivative with a carboxylic acid group at the 2-position.

Uniqueness

(4-chloro-1H-indol-1-yl)acetic acid is unique due to the presence of the chlorine atom at the 4-position, which can significantly influence its chemical reactivity and biological activity. This structural feature can enhance its potential as a bioactive molecule and make it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

2-(4-chloroindol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c11-8-2-1-3-9-7(8)4-5-12(9)6-10(13)14/h1-5H,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLASXUJLCUSCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2CC(=O)O)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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